7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Description
7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 105679-33-2) is a heterocyclic compound featuring a pyrido[3,2-b][1,4]oxazine core substituted with bromine and chlorine at positions 7 and 6, respectively. Its molecular formula is C₈H₇BrClNO, with a molecular weight of 248.50 g/mol. This compound is classified as a research chemical, specifically labeled for non-human use, and is typically supplied as a 10 mM solution in storage conditions of 2–8°C .
Properties
Molecular Formula |
C7H6BrClN2O |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
7-bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C7H6BrClN2O/c8-4-3-5-7(11-6(4)9)10-1-2-12-5/h3H,1-2H2,(H,10,11) |
InChI Key |
LXCIGUYYLDNJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(N=C2N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine with bromine in the presence of a suitable catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can be contextualized by comparing it to analogous pyridooxazine derivatives. Below is a detailed analysis of key analogs, supported by a data table (Table 1) and research findings.
Table 1: Comparative Analysis of Pyrido[3,2-b][1,4]oxazine Derivatives
Key Observations:
Substituent Effects on Physical Properties: The methyl group at position 4 in 7-bromo-4-methyl-3,4-dihydro-2H-pyridooxazine reduces molecular symmetry, leading to a significantly lower melting point (77–79°C) compared to the non-methylated analog (116–119°C) . The chlorine atom in the target compound increases molecular weight (248.50 g/mol) relative to non-chlorinated analogs (e.g., 215.04–229.08 g/mol) .
Positional Isomerism :
- Bromine placement (C6 vs. C7) alters steric and electronic profiles. For instance, 6-bromo-3,4-dihydro-2H-pyridooxazine (CAS: 959992-62-2) shares a structural similarity score of 0.78 with the target compound, suggesting divergent reactivity in synthetic pathways .
Research Findings and Implications
Synthetic Utility: The methyl-substituted derivative (CAS: 910037-14-8) is commercially available at 95% purity, making it a preferred intermediate for high-yield reactions requiring regioselective bromination .
Structural Similarity and Applications :
- Compounds like 7-bromo-2H-pyridooxazin-3-one (CAS: 122450-96-8) exhibit an oxidized ketone group at position 3, which may confer distinct reactivity in nucleophilic substitution reactions compared to dihydro analogs .
Commercial Availability :
- Suppliers such as Thermo Scientific, Hairui Chem, and Ambeed provide derivatives with purity levels ≥95%, ensuring reliability for research-scale synthesis .
Biological Activity
7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a halogenated heterocyclic compound with a molecular formula of CHBrClNO and a molecular weight of approximately 239.5 g/mol. The unique structure of this compound, characterized by the presence of bromine and chlorine substituents, suggests significant potential for various biological activities. This article reviews the current understanding of its biological activity, including interactions with biological targets, potential therapeutic applications, and relevant case studies.
The compound's structure includes a pyrido[3,2-b][1,4]oxazine core, which contributes to its distinctive chemical properties. The presence of halogen atoms is known to enhance the compound's binding affinity towards various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity
Research indicates that 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibits notable biological activity. Preliminary studies suggest interactions with enzymes and receptors involved in metabolic pathways and disease processes. The dual halogenation enhances reactivity compared to similar compounds lacking such substitutions.
Potential Interactions
Initial findings have shown that this compound may interact with:
- Enzymes : Potential inhibition or modulation of enzyme activity related to metabolic processes.
- Receptors : Binding affinity towards specific receptors involved in signaling pathways.
Case Studies and Research Findings
- Molecular Docking Studies : Computational studies have indicated that 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can effectively bind to certain target proteins. These studies highlight the need for further in vitro assays to confirm these interactions and elucidate mechanisms.
- In Vitro Assays : Experimental investigations are required to assess the pharmacological profile of this compound. Early assays suggest potential anticancer properties due to its interaction with kinases involved in cell cycle regulation.
-
Comparative Analysis : A comparison with structurally similar compounds reveals that the unique combination of bromine and chlorine in this compound may lead to enhanced biological activity:
Compound Name Structural Features Notable Properties 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Bromine at position 6 Similar reactivity but lacks chlorine substitution 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Bromine at position 7 Potentially different biological activity due to structural variations 5-Bromo-3-methoxypyridin-2-amine Different core structure May exhibit distinct pharmacological profiles 6-Chloro-3-methoxy pyridin-2(1H)-one Chlorine at position 6 Similar reactivity but different substituents
Therapeutic Applications
The potential therapeutic applications of 7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine include:
- Anticancer Agents : Due to its interactions with kinases and potential inhibition of cancer cell proliferation.
- Antimicrobial Activity : Preliminary data suggest possible antibacterial or antifungal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
